molecular formula C15H15NO B185091 N-(2,3-dimethylphenyl)benzamide CAS No. 3096-94-4

N-(2,3-dimethylphenyl)benzamide

Cat. No. B185091
CAS RN: 3096-94-4
M. Wt: 225.28 g/mol
InChI Key: KOKRWDZFZBINOW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)benzamide, also known as DMBA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform. DMBA has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

N-(2,3-dimethylphenyl)benzamide is metabolized in the liver to form a highly reactive intermediate that can bind to DNA and cause mutations. The mutagenic activity of N-(2,3-dimethylphenyl)benzamide is due to its ability to form adducts with DNA, which can lead to the formation of DNA lesions and ultimately to the development of cancer.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)benzamide has been shown to induce tumors in various animal models, including rats, mice, and hamsters. The tumors induced by N-(2,3-dimethylphenyl)benzamide are typically mammary tumors, skin tumors, and lung tumors. N-(2,3-dimethylphenyl)benzamide has also been shown to have immunosuppressive effects and to alter the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)benzamide has several advantages as a research tool, including its ability to induce tumors in a predictable manner and its relatively low cost compared to other carcinogens. However, N-(2,3-dimethylphenyl)benzamide also has several limitations, including its toxicity and the fact that it is not a natural carcinogen.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)benzamide, including the development of new methods for synthesizing N-(2,3-dimethylphenyl)benzamide and its analogs, the investigation of the molecular mechanisms underlying the carcinogenicity of N-(2,3-dimethylphenyl)benzamide, and the development of new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.
In conclusion, N-(2,3-dimethylphenyl)benzamide is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Further research on N-(2,3-dimethylphenyl)benzamide is needed to fully understand its mechanism of action and to develop new therapies for cancer based on the targeting of N-(2,3-dimethylphenyl)benzamide-induced DNA lesions.

Synthesis Methods

N-(2,3-dimethylphenyl)benzamide can be synthesized through several methods, including the reaction of 2,3-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization.

Scientific Research Applications

N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research as a tool to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds. N-(2,3-dimethylphenyl)benzamide has been used as a model compound to study the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites.

properties

CAS RN

3096-94-4

Product Name

N-(2,3-dimethylphenyl)benzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-7-6-10-14(12(11)2)16-15(17)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,16,17)

InChI Key

KOKRWDZFZBINOW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)C

Other CAS RN

3096-94-4

Origin of Product

United States

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